C12 NBD Lactosylceramide

Catalog No.
S1967011
CAS No.
474943-06-1
M.F
C48H81N5O16
M. Wt
984.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C12 NBD Lactosylceramide

CAS Number

474943-06-1

Product Name

C12 NBD Lactosylceramide

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Molecular Formula

C48H81N5O16

Molecular Weight

984.2

InChI

InChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1

InChI Key

BMEDTTDNSALUFC-OXMKHARGSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O

C12 NBD Lactosylceramide (d18:1/12:0) is a derivative of lactosylceramides (d18:1/acyl mixture) that is tagged with a fluorescent C-12 nitrobenzoxadiazole (C-12 NBD) group.
C12-NBD Lactosyl ceramide is a fluorescent derivative of the naturally occurring compound lactosyl ceramide, which is present on neutrophils and macrophages.

C12 NBD Lactosylceramide (CAS 474943-06-1) is a fluorescently tagged glycosphingolipid featuring a 12-carbon acyl chain conjugated to an environmentally sensitive 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore. As a direct analog of endogenous lactosylceramide, it serves as a critical substrate for monitoring glycosphingolipid metabolism, including lactosylceramide synthase activity and intracellular lipid trafficking . For procurement and assay design, its primary value lies in its balanced amphiphilicity; the C12 chain provides sufficient hydrophobicity to integrate stably into lipid bilayers and mimic natural long-chain ceramides, while the NBD group enables real-time, wash-free fluorescence detection due to its strong emission in non-polar environments (Ex ~465 nm, Em ~535 nm) and minimal background in aqueous media [1].

Substituting C12 NBD Lactosylceramide with shorter-chain analogs like C6 NBD Lactosylceramide or alternatively tagged variants (e.g., BODIPY) often compromises assay reproducibility and physiological relevance . Short-chain C6 analogs exhibit higher aqueous solubility, leading to rapid spontaneous transfer between membranes and premature washout during live-cell imaging or flow cytometry workflows [1]. Furthermore, unlike BODIPY, the NBD fluorophore is highly sensitive to local dielectric constants, meaning it only fluoresces strongly when properly inserted into the hydrophobic core of the lipid bilayer [2]. Using unlabeled lactosylceramide as a substitute necessitates destructive, low-throughput mass spectrometry or hazardous radiolabeling, which drastically increases operational costs and limits real-time kinetic monitoring .

Membrane Retention and Washout Resistance in Live-Cell Assays

In live-cell lipid sorting assays, acyl chain length directly dictates membrane retention and the accuracy of intracellular trafficking models . C12 NBD Lactosylceramide demonstrates superior stable integration into plasma membranes and Golgi networks compared to the C6 NBD analog, which is prone to rapid aqueous phase transfer [1]. The 12-carbon chain significantly increases the hydrophobicity, reducing the rate of spontaneous inter-membrane transfer and minimizing signal loss during standard washing steps [1].

Evidence DimensionMembrane retention and spontaneous aqueous transfer
Target Compound DataStable integration with minimal spontaneous aqueous transfer
Comparator Or BaselineC6 NBD Lactosylceramide (rapid spontaneous inter-vesicular transfer)
Quantified DifferenceC12 NBD shows significantly lower spontaneous inter-vesicular transfer rates compared to the highly exchangeable C6 analog.
ConditionsLive-cell lipid trafficking and washing protocols

Procurement of the C12 variant is essential for longitudinal imaging and flow cytometry where premature dye washout would otherwise cause false-negative signals.

Environmental Sensitivity for Low-Background Fluorescence

The NBD fluorophore on C12 NBD Lactosylceramide provides a distinct operational advantage over BODIPY-labeled analogs due to its environmental sensitivity[1]. NBD exhibits a low quantum yield in aqueous environments but fluoresces intensely (Ex ~465 nm, Em ~535 nm) upon partitioning into the non-polar lipid bilayer [1]. This property effectively quenches background noise from unincorporated dye in the assay buffer, enabling wash-free or low-wash assay designs that are difficult to achieve with constitutively fluorescent tags .

Evidence DimensionSignal-to-background ratio in aqueous vs. lipid environments
Target Compound DataHigh fluorescence in lipid, strongly quenched in water
Comparator Or BaselineBODIPY-Lactosylceramide (constitutively fluorescent in aqueous media)
Quantified DifferenceNBD provides a robust signal-to-noise enhancement in wash-free formats due to aqueous quenching.
ConditionsSpectrofluorometric assays in aqueous buffer vs. lipid vesicles

Enables the development of high-throughput, wash-free screening assays, reducing processing time and liquid handling complexity.

Substrate Suitability for Glycosphingolipid Metabolic Assays

C12 NBD Lactosylceramide serves as a highly effective fluorescent acceptor substrate for monitoring the activity of enzymes such as lactosylceramide synthase and glycosidases . Compared to native, unlabeled lactosylceramide, which requires complex LC-MS/MS or radiolabeling for detection, the C12 NBD variant allows for rapid, direct fluorometric quantification of metabolic conversion . The 12-carbon chain ensures the substrate mimics the physical properties of endogenous long-chain ceramides more closely than short-chain derivatives, preserving enzyme-substrate recognition kinetics .

Evidence DimensionAssay throughput and detection complexity
Target Compound DataDirect fluorometric detection (Ex ~465 nm, Em ~535 nm)
Comparator Or BaselineUnlabeled Lactosylceramide (requires LC-MS/MS or radiolabeling)
Quantified DifferenceEliminates the need for LC-MS/MS or radiolabeling, vastly increasing assay throughput.
ConditionsIn vitro enzyme activity assays (e.g., lactosylceramide synthase)

Justifies the higher upfront material cost by drastically reducing downstream analytical bottlenecks and eliminating radioactive waste handling.

High-Throughput Screening of Sphingolipid Metabolic Enzymes

Due to its direct fluorometric detection and favorable enzyme recognition profile, C12 NBD Lactosylceramide is the optimal substrate for high-throughput screening of inhibitors targeting lactosylceramide synthase or related glycosidases . It eliminates the need for mass spectrometry, streamlining the assay workflow .

Live-Cell Lipid Trafficking and Sorting Assays

The enhanced membrane retention of the C12 chain prevents premature washout, making this compound ideal for longitudinal live-cell imaging of Golgi apparatus sorting and endosomal recycling pathways [1]. It provides a more physiologically accurate model of lipid raft partitioning than short-chain C6 analogs .

Wash-Free Flow Cytometry for Membrane Dynamics

Leveraging the environmental sensitivity of the NBD fluorophore, C12 NBD Lactosylceramide can be deployed in wash-free flow cytometry assays to monitor membrane lipid composition and dynamics . The aqueous quenching of unincorporated dye minimizes background noise, simplifying sample preparation[1].

XLogP3

6.8

Dates

Last modified: 08-16-2023

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